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Compound of Interest

Compound Name: 1,3-Dibromocyclohexane

Cat. No.: B3263359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
dibromocyclohexane, a key intermediate in various synthetic applications. The document
details predicted and typical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such
spectra. This information is crucial for the characterization and quality control of 1,3-
dibromocyclohexane in research and development settings.

Spectroscopic Data Summary

It is important to note that experimentally obtained and published spectroscopic data for 1,3-
dibromocyclohexane is not readily available in public spectral databases. Therefore, the NMR
and IR data presented below are predicted or based on typical values for analogous
compounds, providing a representative understanding of the expected spectral features. The
mass spectrometry data is based on established fragmentation patterns for brominated
cycloalkanes.

'H NMR (Proton NMR) Data (Predicted)

The *H NMR spectrum of 1,3-dibromocyclohexane is complex due to the conformational
flexibility of the cyclohexane ring and the presence of stereocisomers (cis and trans). The
chemical shifts are influenced by the electronegativity of the bromine atoms and the relative
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positions of the protons. The following table presents predicted chemical shifts for a mixture of

isomers.
Chemical Shift () o Coupling Constant
Protons Multiplicity
(ppm) () (Hz)
CH-Br 42-4.6 Multiplet
CH:z (adjacent to CH- )
20-25 Multiplet
Br)
Other CH:2 15-2.0 Multiplet

3C NMR (Carbon NMR) Data (Predicted)

The 3C NMR spectrum provides information about the carbon framework of the molecule. The

carbons attached to the bromine atoms are expected to be significantly downfield.

Carbon Chemical Shift (6) (ppm)
C-Br 55-65
C (adjacent to C-Br) 30-40
Other C 20-30

IR (Infrared) Spectroscopy Data (Typical)

The IR spectrum of 1,3-dibromocyclohexane is expected to show characteristic absorptions

for C-H and C-Br bonds.

Wavenumber (cm—?) Vibration Type Intensity

2950 - 2850 C-H stretch (alkane) Strong

1450 - 1470 C-H bend (alkane) Medium

600 - 700 C-Br stretch Strong

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3263359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3263359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

MS (Mass Spectrometry) Data (Typical)

The mass spectrum of 1,3-dibromocyclohexane will exhibit a characteristic isotopic pattern
for the molecular ion due to the presence of two bromine atoms (“°Br and 8!Br). Fragmentation
will primarily involve the loss of bromine and hydrogen bromide.

mlz lon Notes

Molecular ion cluster (M, M+2,

240, 242, 244 [CeH10Br2]* M+4)

161, 163 [CeH10BI]* Loss of a bromine atom

81 [CeHo]* Loss of two bromine atoms
79 [CeH7]+ Further fragmentation

Experimental Protocols

The following are detailed, standardized methodologies for obtaining the spectroscopic data for

a liquid sample such as 1,3-dibromocyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1,3-dibromocyclohexane in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

e Instrument Setup:
o Use a spectrometer with a field strength of at least 300 MHz.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse-acquire sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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o Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64
scans).

o Process the data with Fourier transformation, phase correction, and baseline correction.

e 13C NMR Acquisition:

[e]

Acquire the spectrum using a proton-decoupled pulse sequence.

o

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

[¢]

A larger number of scans will be required due to the lower natural abundance of 13C
(typically several hundred to thousands of scans).

[¢]

Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: Place a drop of neat 1,3-dibromocyclohexane between two salt plates
(e.g., NaCl or KBr) to form a thin liquid film.

¢ Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer.
o Record a background spectrum of the clean salt plates.

» Data Acquisition:

[¢]

Place the sample in the spectrometer's sample compartment.

[¢]

Acquire the spectrum over the mid-IR range (typically 4000-400 cm™1).

[e]

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

o

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid like 1,3-dibromocyclohexane, direct infusion or injection into a gas
chromatograph (GC-MS) is suitable.

« lonization: Use Electron lonization (EIl) at a standard energy of 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight and fragments (e.g., m/z 40-300).

» Data Acquisition and Interpretation:

o

The mass analyzer separates the ions based on their m/z ratio.

A detector records the abundance of each ion.

[¢]

[e]

The resulting mass spectrum is a plot of relative intensity versus m/z.

[e]

Analyze the molecular ion peak for its isotopic pattern and identify major fragment ions to
aid in structure elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to determine the structure of an unknown compound, such as 1,3-
dibromocyclohexane.
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Caption: Workflow of Spectroscopic Structure Elucidation.

« To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Dibromocyclohexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3263359#spectroscopic-data-nmr-ir-ms-of-1-3-

dibromocyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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